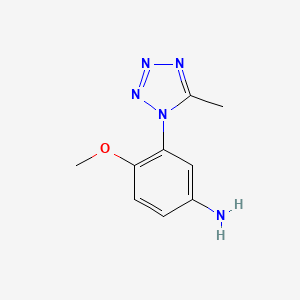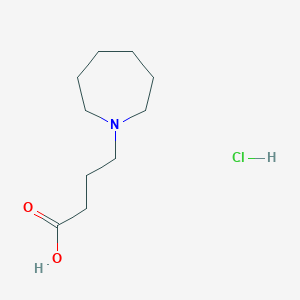
4-Cbz-3-(2-carboxy-ethyl)-morpholine
Overview
Description
4-Cbz-3-(2-carboxy-ethyl)-morpholine, also known as CEM, is an organic compound that has been widely used in scientific research applications. CEM is a derivative of morpholine with a carboxyethyl group attached to the nitrogen atom of the morpholine ring. CEM has a wide range of applications in research due to its unique properties, including its ability to act as a nucleophile and to form covalent bonds with electrophiles. CEM is a versatile compound that is widely used in organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Chemical Synthesis and Material Science
- Synthesis of N‐Vinyloxazolidinones and Morpholines : The nature of the N-protecting group, such as N-Cbz, on 1,2-amino alcohols significantly influences the synthesis of N-vinyloxazolidinones and morpholines, showcasing the compound's role in facilitating diverse synthetic pathways (Yar et al., 2012).
- Synthesis and Electrochemistry of Pyridinecarboxamide Cobalt(III) Complexes : Investigations into the redox properties of cobalt(III) complexes highlight the influence of morpholine and similar compounds on the electrochemical behavior, indicating their importance in the development of electrochemical sensors and materials (Meghdadi et al., 2008).
Pharmacological Applications
- Antiobesity Activity : Derivatives involving morpholine structures have shown significant in vivo antiobesity activity through CB1 receptor antagonism, emphasizing the compound's potential in developing new therapeutic agents for obesity (Srivastava et al., 2007).
- Inhibition of Monoacylglycerol Lipase : The inhibition of monoacylglycerol lipase, a process mediated by compounds structurally related to morpholine, has been studied for its effects on reducing inflammation in models of acute lung injury, suggesting potential therapeutic applications in inflammatory diseases (Costola-de-Souza et al., 2013).
Environmental Science
- Biodegradation of Fungicides : Studies on the microbial degradation of Carbendazim, a fungicide, indicate the potential of morpholine derivatives in enhancing the bioremediation of contaminated agricultural fields, showcasing their importance in environmental sustainability (Singh et al., 2019).
properties
IUPAC Name |
3-(4-phenylmethoxycarbonylmorpholin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)7-6-13-11-20-9-8-16(13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIKLDKPALYJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693059 | |
| Record name | 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((Benzyloxy)carbonyl)morpholin-3-yl)propanoic acid | |
CAS RN |
885274-07-7 | |
| Record name | 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one](/img/structure/B1452220.png)
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)



![2-bromo-N-[2-(diethylamino)ethyl]butanamide](/img/structure/B1452228.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)
